(+-)-Laudanosine

Description

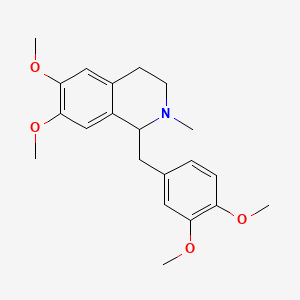

Structure

3D Structure

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPAYJZAMGEDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871873 | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Laudanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1699-51-0, 20412-65-1, 2688-77-9 | |

| Record name | (±)-Laudanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1699-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laudanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001699510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laudanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laudanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laudanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laudanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-Laudanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

89 °C | |

| Record name | (S)-Laudanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Metabolic Engineering & Characterization of the Laudanosine Branch in Papaver somniferum

Executive Summary

Laudanosine (

This technical guide delineates the precise biosynthetic divergence of laudanosine from the central BIA hub, identifies the critical enzymatic gatekeepers, and provides validated protocols for its extraction, quantification, and metabolic engineering.[4]

Molecular Architecture: The Biosynthetic Divergence

The biosynthesis of laudanosine represents a competitive "dead-end" branch off the central BIA pathway. Understanding this competition is vital for researchers aiming to either maximize laudanosine yield (for synthetic precursors) or minimize it (for high-purity morphinan cultivars).[1][4][6]

The Central Hub: (S)-Reticuline

The pathway begins with the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, eventually yielding (S)-reticuline .[1][4] This intermediate is the metabolic "Grand Central Station" of the poppy.

-

Structure: (S)-Reticuline possesses two free hydroxyl groups at the C7 (isoquinoline ring) and C3' (benzyl ring) positions.[1][4]

-

The Critical Decision Point: At (S)-reticuline, the flux bifurcates into three primary outcomes:

The Laudanosine Pathway

The conversion of (S)-reticuline to (S)-laudanosine involves the sequential methylation of the remaining hydroxyl groups.[1]

-

Step 1: The Gatekeeper (7-O-methylation)

-

Enzyme: (S)-Reticuline 7-O-methyltransferase (7OMT) .[1][4][7]

-

Reaction: (S)-Reticuline + SAM

(S)-Laudanine + SAH. -

Mechanism: 7OMT is highly specific and distinct from other OMTs in the pathway (like 6OMT or 4'OMT).[1] It methylates the 7-hydroxyl group of the isoquinoline moiety. This step effectively removes the molecule from the morphinan pathway, as salutaridine synthase requires a free phenol for oxidative coupling.

-

-

Step 2: The Final Methylation (3'-O-methylation)

Visualization: Pathway Logic

The following diagram illustrates the competitive flux at the (S)-reticuline node.[1]

Caption: Competitive divergence at (S)-Reticuline. 7OMT activity drives flux toward Laudanosine, competing with SalSyn-mediated morphinan biosynthesis.[1][4]

Experimental Protocols: Extraction & Quantification

For drug development, precise quantification of laudanosine relative to morphine/thebaine is essential.[1] The following protocol utilizes Solid-Liquid Extraction (SLE) followed by LC-MS/MS, offering superior sensitivity over traditional HPLC-UV.[1][4]

Reagents & Standards

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.[1][4]

-

Internal Standard (IS): Laudanosine-d3 or Papaverine-d3 (if unavailable, use a non-poppy alkaloid like pholcodine).[1][4]

-

Matrix: Dried poppy straw or latex.[1]

Step-by-Step Methodology

Phase A: Optimized Extraction

-

Lyophilization: Freeze-dry plant tissue to constant weight to prevent enzymatic degradation.[1]

-

Disruption: Grind tissue to a fine powder (<500 µm) using a bead mill (e.g., 2x 30s at 30 Hz).

-

Solvent Addition: Add 10 mL of Extraction Solvent (MeOH:Water:Acetic Acid, 90:9:1 v/v/v) per 100 mg of tissue.[1]

-

Why: Acidic methanol ensures protonation of alkaloids, maximizing solubility and disrupting cellular compartmentalization.[4]

-

-

Sonication: Sonicate for 20 minutes at <25°C.

-

Clarification: Centrifuge at 10,000 x g for 10 min. Collect supernatant.

-

Dilution: Dilute 100 µL of supernatant with 900 µL of 0.1% Formic Acid in Water. Add Internal Standard at this stage (final conc. 100 ng/mL).[1]

Phase B: LC-MS/MS Analysis[1][4][8]

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP).[1][4]

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][4]

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient:

Time (min) % B Flow (mL/min) 0.0 5 0.4 5.0 40 0.4 7.0 95 0.4 -

MRM Transitions (Quantification):

Genetic Engineering & Manipulation Strategies

To modulate laudanosine accumulation, one must target the competitive node at (S)-reticuline.[1][4]

Knockdown Strategy (High-Purity Morphine Lines)

To reduce laudanosine impurities in pharmaceutical morphine production:

-

Method: RNA interference (RNAi) or CRISPR/Cas9 knockout of the 7OMT gene.[1]

-

Expected Outcome: Blockage of the conversion of Reticuline to Laudanine. This should theoretically funnel more flux toward Salutaridine (Morphine pathway) or Scoulerine, reducing laudanosine/papaverine content to trace levels.[1][4]

Overexpression Strategy (Atracurium Precursor Production)

To create a "Laudanosine-Hyperaccumulating" cultivar:

-

Target 1: Overexpress 7OMT and 3'OMT .

-

Rationale: Silencing SalSyn blocks the morphinan pathway, causing a buildup of (S)-reticuline.[4] Concurrent overexpression of 7OMT creates a "metabolic sink," pulling the accumulated reticuline exclusively into the laudanosine branch.

References

-

Han, J., et al. (2010).[1][4] The biosynthesis of papaverine proceeds via (S)-reticuline.[1][2][3][5] Phytochemistry. Link

-

Ounaroon, A., et al. (2003).[1][4] (R,S)-Reticuline 7-O-methyltransferase and the biosynthesis of papaverine in opium poppy.[1][4][7] The Plant Journal. Link[1][4]

-

Dang, T.T., & Facchini, P.J. (2012).[1][4] Characterization of three O-methyltransferases involved in noscapine biosynthesis in opium poppy. Plant Physiology. Link[1][4]

-

Filla, A., et al. (2005).[1][4] Antisense down-regulation of the morphine pathway in Papaver somniferum. Archives of Biochemistry and Biophysics. Link

-

Desgagné-Penix, I., & Facchini, P.J. (2011).[1][4] Systematic characterization of downstream biosynthetic genes in the benzylisoquinoline alkaloid pathway of Papaver somniferum. BMC Plant Biology. Link

Sources

- 1. Laudanosine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New Validated Method for the Determination of Six Opium Alkaloids in Poppy Seed-Containing Bakery Products by High-Performance Liquid Chromatography-Tandem Mass Spectrometry after Magnetic Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (+-)-Laudanosine as a Metabolite of Atracurium and Cisatracurium

Executive Summary

This technical guide provides a comprehensive analysis of laudanosine (

For drug development professionals and researchers, understanding laudanosine is critical for two reasons:

-

Toxicological Liability: As a tertiary amine, it crosses the blood-brain barrier (BBB), acting as a CNS stimulant with potential epileptogenic properties.[2][3]

-

Chiral Evolution: The shift from racemic atracurium to the single-isomer cisatracurium represents a landmark in reducing metabolic load, primarily driven by the reduction in laudanosine yield.

Chemical Basis & Metabolic Pathways[1][4][5][6]

The Hofmann Elimination Mechanism

Both atracurium and cisatracurium undergo Hofmann elimination , a non-enzymatic, temperature- and pH-dependent degradation.[1][4] This process is the "self-destruct" mechanism that makes these drugs safe for patients with organ failure.

-

Mechanism: Spontaneous cleavage of the quaternary ammonium group at physiological pH (7.4) and temperature (37°C).

-

Products: The parent molecule splits into Laudanosine (a tertiary amine) and a Monoacrylate derivative.[1]

-

Secondary Pathway: Atracurium also undergoes non-specific ester hydrolysis (approx. 40% of metabolism), which also yields laudanosine.[1] Cisatracurium relies almost exclusively on Hofmann elimination.[4]

Chirality and Yield

The distinction between the two drugs is stereochemical.[4]

-

Atracurium: A racemic mixture of 10 stereoisomers.[4]

-

Cisatracurium: The single

isomer.[4] Because cisatracurium is roughly 3-4 times more potent than atracurium, a lower molar dose is required to achieve the same neuromuscular block. Consequently, cisatracurium produces approximately 80% less laudanosine than equipotent doses of atracurium.

Pathway Visualization

The following diagram illustrates the degradation pathways and the divergence in clearance mechanisms.

Figure 1: Metabolic fate of benzylisoquinoline NMBAs. Note the organ-dependent clearance of the metabolite versus the organ-independent degradation of the parent.

Pharmacokinetics: The Divergence

A critical concept for researchers is the Pharmacokinetic Divergence between parent and metabolite.

| Parameter | Parent Drug (Atracurium/Cisatracurium) | Metabolite (Laudanosine) |

| Clearance Mechanism | Organ-Independent (Hofmann Elimination) | Organ-Dependent (Hepatic metabolism > Renal excretion) |

| Half-life ( | ~20–30 minutes | ~150–200 minutes (Normal function) |

| Renal Failure Effect | None (Safe) | Accumulation ( |

| Hepatic Failure Effect | None (Safe) | Accumulation (Reduced clearance) |

| BBB Penetration | No (Quaternary ammonium) | Yes (Tertiary amine) |

Scientific Insight: In ICU settings involving prolonged infusion, the parent drug does not accumulate, but laudanosine concentrations can rise steadily, particularly in patients with comorbid renal or hepatic dysfunction.

Toxicology: CNS Excitation Mechanisms

Laudanosine is a known CNS stimulant.[4][5][6] While clinical seizures are rare in humans at standard doses, the mechanism is well-characterized in preclinical models.

Receptor Targets

-

Glycine Receptors (GlyR): Laudanosine acts as an antagonist at strychnine-sensitive glycine receptors.

-

GABA Receptors: It inhibits GABA-induced chloride currents, particularly at low-affinity GABA sites.

-

Opioid Receptors: Interaction with

subtypes has been observed, potentially modulating pain thresholds.[7]

Toxicological Thresholds

-

Preclinical (Dog/Rabbit): Seizures typically observed at plasma concentrations > 15–20 µg/mL.

-

Human Clinical Relevance: Awake humans have tolerated 4–6 µg/mL without seizures. However, the seizure threshold may be lowered in patients with acidosis, electrolyte imbalances, or co-administration of other epileptogenic drugs (e.g., theophylline).

Analytical Methodology: LC-MS/MS Protocol[9][10]

To quantify laudanosine accurately in plasma, a self-validating LC-MS/MS workflow is required. Fluorescence detection is possible but lacks the specificity of Mass Spectrometry for complex biological matrices.

Experimental Design (Self-Validating)

-

Internal Standard (IS): Use Laudanosine-d3 or Verapamil . Rationale: Deuterated IS corrects for matrix effects and ionization suppression.

-

Calibration: 6-point curve (e.g., 5 ng/mL to 5000 ng/mL).

-

QC Samples: Low, Medium, and High concentrations run every 10 samples.

Step-by-Step Protocol

Step 1: Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube.

-

Add 20 µL of Internal Standard solution (1 µg/mL).

-

Add 300 µL of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid. Causality: Acidified ACN precipitates proteins while keeping the basic laudanosine in solution.

-

Vortex for 60 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to autosampler vials.

Step 2: Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 4 minutes.

Step 3: Mass Spectrometry Detection

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[8][9]

-

MRM Transitions:

-

Laudanosine:

(Quantifier), -

IS (Verapamil):

.

-

Analytical Workflow Diagram

Figure 2: LC-MS/MS Quantification Workflow. This linear process ensures high specificity and recovery.

References

-

Hunter, J. M. (2025). Hofmann degradation and the production of laudanosine. Taylor & Francis.[1]

-

Fodale, V., et al. (2018).[2] Laudanosine, an atracurium and cisatracurium metabolite.[1][2][3][4] PubMed.

-

Fahey, M. R., et al. (2025).[6] Pharmacokinetics of atracurium and laudanosine in renal failure. ResearchGate.

-

BenchChem Analytics. (2025). Comparative Analysis of Laudanosine Production from Atracurium and Cisatracurium. BenchChem.

-

Katz, Y., et al. (1994). Interactions between laudanosine, GABA, and opioid subtype receptors. NIH PubMed.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Laudanosine on GABA Receptors

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laudanosine (N-methyl-tetrahydropapaverine) is a major metabolite of the benzylisoquinoline neuromuscular blocking agents atracurium and cisatracurium. While the parent compounds are peripherally acting muscle relaxants, laudanosine readily crosses the blood-brain barrier (BBB), reaching cerebrospinal fluid (CSF) concentrations sufficient to trigger central nervous system (CNS) excitation.

This technical guide delineates the molecular mechanism of laudanosine, specifically its antagonism of GABA_A receptors and interaction with opioid receptors . Unlike its parent compounds, laudanosine’s pro-convulsant liability stems from a specific blockade of inhibitory neurotransmission combined with off-target opioid receptor binding. This document provides a structural analysis of these interactions, quantitative binding data, and validated experimental protocols for characterizing these effects in a laboratory setting.

Molecular Mechanism of Action[1]

Interaction with GABA_A Receptors

The primary driver of laudanosine-induced seizure activity is the antagonism of the

-

Binding Site & Mode of Action: Laudanosine acts as an antagonist at the GABA_A receptor. Radioligand binding studies indicate a preferential interaction with the low-affinity GABA binding site (the state often labeled by antagonists like bicuculline) rather than the high-affinity agonist site labeled by muscimol.

-

IC50 (Bicuculline site): ~10 µM[1]

-

IC50 (Muscimol site): >100 µM (Ineffective)

-

Mechanism: The displacement of

bicuculline methochloride suggests laudanosine competes for the orthosteric binding pocket or binds to a closely associated allosteric site that stabilizes the receptor in a closed, non-conducting conformation. Unlike picrotoxin, which blocks the chloride pore directly, laudanosine’s profile aligns more closely with competitive antagonism at the ligand-binding domain (LBD).

-

Off-Target Pharmacology: Opioid and nACh Receptors

Laudanosine is a "dirty" ligand with significant off-target effects that modulate its overall physiological profile.

-

Opioid Receptors: Surprisingly, laudanosine exhibits higher affinity for opioid receptors than for GABA receptors, though the physiological consequence (analgesia) is often masked by the pro-convulsant GABA blockade. It binds competitively to

, -

Nicotinic Acetylcholine Receptors (nAChRs): At neuronal nAChRs (

and

Quantitative Pharmacology (Data Summary)

| Receptor Target | Ligand/Site | Affinity / Potency (Ki or IC50) | Effect |

| GABA_A | 10 µM | Antagonist (Pro-convulsant) | |

| GABA_A | >100 µM | Minimal/None | |

| Opioid | DAGO | 2.7 µM | Competitive Ligand |

| Opioid | DPDPE | 5.5 µM | Competitive Ligand |

| Opioid | U-69593 | 21 µM | Competitive Ligand |

| nAChR ( | Acetylcholine | ~ Micromolar range | Antagonist + Pore Block |

Physiological Consequences & Signaling Pathways[1][4][5]

The blockade of GABA_A receptors reduces chloride (

Visualization: Laudanosine Signaling Pathway

Figure 1: Mechanistic pathway of Laudanosine. Red arrows indicate the pro-convulsant antagonism of GABAergic inhibition.

Experimental Validation Framework

To rigorously confirm the mechanism of action of laudanosine or related isoquinolines, the following experimental protocols are recommended. These protocols are designed to be self-validating with positive and negative controls.

Protocol 1: Whole-Cell Patch Clamp (Functional Assay)

Objective: Quantify the reduction of GABA-evoked currents by laudanosine in HEK293 cells expressing recombinant GABA_A receptors (

Reagents:

-

External Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

-

Internal Solution: 140 mM CsCl (to block K+ channels), 2 mM MgCl2, 1 mM CaCl2, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2).

-

Agonist: GABA (10 µM - EC50 concentration).

-

Test Compound: Laudanosine (1 - 100 µM).

-

Control Antagonist: Bicuculline (10 µM).[1]

Workflow:

-

Setup: Establish whole-cell configuration; clamp voltage at -60 mV.

-

Baseline: Perfusion of GABA (10 µM) for 2 seconds to elicit inward

current. Wash for 30 seconds. Repeat 3x to ensure stable baseline. -

Challenge: Co-apply GABA (10 µM) + Laudanosine (Var. Conc.) for 2 seconds.

-

Washout: Perfusion of buffer alone for 60 seconds.

-

Validation: Apply GABA (10 µM) + Bicuculline (10 µM). Complete block confirms receptor identity.

-

Analysis: Calculate % inhibition =

. Plot Concentration-Response Curve to determine IC50.

Protocol 2: Radioligand Binding (Affinity Assay)

Objective: Determine if laudanosine binds to the orthosteric site (competitive) or allosteric site.

Workflow:

-

Membrane Prep: Rat cerebrocortical membranes (rich in GABA_A).

-

Ligands:

- -Bicuculline methochloride (Antagonist site).[1]

- -Muscimol (Agonist site).

-

Incubation: Incubate membranes with radioligand (~2 nM) and increasing concentrations of laudanosine (

to -

Termination: Rapid filtration through GF/B filters; wash 3x with ice-cold buffer.

-

Counting: Liquid scintillation spectrometry.

-

Data Analysis: A displacement of

-Bicuculline but not

Visualization: Experimental Logic Flow

Figure 2: Logic flow for electrophysiological characterization of GABA antagonists.

Implications for Drug Development

Understanding the laudanosine mechanism is critical for the design of next-generation neuromuscular blockers (NMBs).

-

Safety Margins: Drug candidates metabolizing into isoquinolines must be screened for BBB permeability. Laudanosine's toxicity is driven by its CNS penetration.

-

Metabolic Stability: Atracurium undergoes Hofmann elimination to form laudanosine. Newer agents (e.g., Cisatracurium) are designed to be more potent, requiring lower doses and thus generating less laudanosine, improving the safety profile.

-

Screening Assays: The protocols above should be standard in the tox-screening of benzylisoquinoline derivatives to ensure no unexpected GABAergic affinity exists.

References

-

Katz, Y., et al. (1994). Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity.[1] Brain Research. Link

-

Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology. Link

-

Amato, A., et al. (2025).[4] Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine. Anesthesiology. Link (Note: Contextual reference for nAChR mechanism).

-

Olsen, R. W. (2018). GABA_A receptor: Positive and negative allosteric modulators.[5][6][7] Neuropharmacology.[2][8][9] Link

Sources

- 1. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scienceopen.com [scienceopen.com]

- 5. EMDB-40462: Human GABAA receptor alpha1-beta2-gamma2 subtype in complex with ... - Yorodumi [pdbj.org]

- 6. youtube.com [youtube.com]

- 7. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuronal nicotinic receptor beta2 and beta4 subunits confer large differences in agonist binding affinity. — Oxford Global Health [globalhealth.ox.ac.uk]

- 9. Inhibition of type A GABA receptors by L-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

historical discovery and isolation of laudanosine in 1871

The Historical Discovery and Isolation of Laudanosine in 1871 A Technical Reconstruction of Oswald Hesse’s Opium Alkaloid Fractionation[1]

Executive Summary

Laudanosine (

First isolated in 1871 by the German chemist Oswald Hesse , laudanosine represents a pivotal moment in natural product chemistry—the transition from isolating abundant "easy" alkaloids (morphine, codeine) to fractionating structurally complex minor amines.[1] Hesse’s success relied on a sophisticated exploitation of phenolic acidity versus ether neutrality , a chemical distinction that remains a cornerstone of alkaloid separation today.[1]

This guide reconstructs Hesse’s 1871 methodology, analyzing the physicochemical logic behind his protocol and connecting it to modern drug development concerns regarding laudanosine’s epileptogenic potential.[1]

Historical Context: The "Mother Liquor" Frontier[1]

By 1870, the primary alkaloids of opium (morphine, codeine, narcotine, papaverine) had been characterized.[1] However, the "mother liquors"—the dark, viscous aqueous residues left after the industrial extraction of morphine (via the Robertson-Gregory process)—contained a chaotic mixture of rare alkaloids.[1]

Oswald Hesse, publishing in Annalen der Chemie und Pharmacie, approached this waste product as a source of new chemical entities.[1] His discovery of laudanosine was not an accident but the result of a systematic "caustic split" strategy designed to separate alkaloids based on subtle structural differences in their oxygenated functional groups.[1]

Technical Core: The 1871 Isolation Protocol (Reconstructed)

The following protocol reconstructs Hesse’s isolation workflow based on his 1871/1872 publications. It synthesizes historical descriptions with modern chemical rationale.[1]

Source Material

-

Input: Aqueous "Mother Liquor" from the Robertson-Gregory morphine extraction process.[1]

-

Composition: Contains minor alkaloids (laudanine, laudanosine, protopine, cryptopine, meconidine) dissolved as acid salts (likely sulfates or hydrochlorides).[1]

Step 1: The Ammonia Precipitation (The "Alkaloid Dump")

Hesse began by neutralizing the acidic mother liquor to liberate the free bases.[1]

-

Reagent: Dilute Ammonia (

).[1] -

Action: The liquor is treated with excess ammonia.[3]

-

Chemical Logic: Ammonia (

) is strong enough to deprotonate the ammonium salts of the alkaloids (

Step 2: Ether Extraction

-

Protocol: The crude ammonia precipitate is exhausted with diethyl ether.

-

Mechanism: Ether selectively dissolves the non-polar free bases (laudanosine, laudanine, codeine) while leaving behind polar impurities, inorganic salts, and polymerized resins (gums).[1]

-

Outcome: An etherial solution containing a mixture of alkaloids.[3]

Step 3: The Critical Caustic Split (NaOH Fractionation)

This is the defining step of Hesse’s discovery.[1] He needed to separate Laudanine (abundant) from Laudanosine (rare, <0.1%).[1]

-

Reagent: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[1]

-

Protocol: The ether residue is treated with excess caustic alkali solution.

-

Differentiation Mechanism:

-

Laudanine: Contains a phenolic hydroxyl group (-OH) at position C3'.[1] In high pH, this deprotonates to form a water-soluble phenoxide anion (

).[1] -

Laudanosine: Is the N-methyl, O-methyl analog.[1] All oxygen positions are methylated (methoxy groups,

).[1] It has no acidic protons.[1] It remains non-polar and insoluble in the aqueous caustic phase.[1]

-

-

Separation:

Step 4: Crystallization and Purification

-

Protocol: The alkali-insoluble fraction is washed, redissolved in dilute alcohol or ether, and allowed to crystallize slowly.[1]

-

Observation: Laudanosine crystallizes as prisms.[1]

-

Validation: Hesse confirmed the identity by measuring the melting point and preparing the hydroiodide salt (which forms characteristic tufts).[1]

Visualization: The Isolation Workflow

The following diagram illustrates the logical flow of Hesse's fractionation, highlighting the physicochemical checkpoints.

Figure 1: Flowchart of Hesse’s 1871 isolation logic, distinguishing alkaloids by phenolic acidity.[1]

Physicochemical Characterization: 1871 vs. Modern Data

Hesse’s initial characterization was remarkably accurate given the tools of the era.[1]

| Property | Hesse's Observation (1871) | Modern Standard (2025) | Notes |

| Formula | Confirmed.[1] | ||

| Structure | N-methyl derivative of Laudanine | Benzyltetrahydroisoquinoline | Hesse correctly deduced the N-methyl relationship.[1] |

| Melting Point | 89°C | 89°C | High purity achieved in 1871.[1] |

| Solubility | Soluble in ether, alcohol, chloroform.[1] | LogP ~ 3.63 | Lipophilic nature confirmed.[1][4] |

| Alkali Reaction | Insoluble in NaOH.[1][3] | Non-phenolic | Basis of isolation method.[1] |

| Chirality | Isolated as dextrorotatory (+).[1] | (S)-(+)-Laudanosine | Natural isomer in opium is (S).[1] |

Structural Elucidation & Biosynthesis

Laudanosine is the N-methylated derivative of tetrahydropapaverine.[1] Its biosynthesis reveals its position as a "dead-end" methylation product or a precursor to the papaverine dehydrogenation pathway.[1]

Biosynthetic Pathway:

-

Norcoclaurine (Central precursor)[1]

-

Reticuline (Key branch point)[1]

-

Laudanine (Phenolic intermediate)[1]

-

Laudanosine (Full methylation of oxygen and nitrogen)[1]

Figure 2: Biosynthetic relationship showing Laudanosine as the saturated precursor to Papaverine.[1]

Modern Relevance: The Toxicology of a Metabolite

While Hesse isolated laudanosine as a botanical curiosity, today it is monitored as a potentially toxic metabolite in anesthesia.[1]

-

Source: Laudanosine is the primary metabolite of Atracurium and Cisatracurium (neuromuscular blockers).[1][2]

-

Mechanism of Formation: Hofmann Elimination (spontaneous degradation at physiological pH and temperature).[1]

-

Clinical Risk:

-

Laudanosine crosses the Blood-Brain Barrier (BBB) due to its lipophilicity (demonstrated by Hesse’s ether extraction).[1]

-

It acts as a GABA_A receptor antagonist , lowering the seizure threshold.[1]

-

While rarely reaching convulsant levels in standard surgery, it poses risks in long-term ICU infusions or patients with hepatic failure (clearance issues).[1]

-

References

-

Hesse, O. (1871).[1][3][7] Untersuchungen über die Opiumalkaloide. Annalen der Chemie und Pharmacie, Supplementband VIII, 261-306.[1] [1]

- Hesse, O. (1872). Ueber die Alkaloide des Opiums. Berichte der deutschen chemischen Gesellschaft, 5(2).

-

Fodra, C. et al. (2014).[1] Laudanosine, an atracurium and cisatracurium metabolite.[1][2] Minerva Anestesiologica.

-

Flückiger, F. A., & Hanbury, D. (1879).[1] Pharmacographia: A History of the Principal Drugs of Vegetable Origin. Macmillan and Co. [1]

-

PubChem. (2025).[1] Laudanosine Compound Summary. National Library of Medicine.[1] [1]

Sources

- 1. Laudanosine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic chemistry - Journal of the Chemical Society (RSC Publishing) [pubs.rsc.org]

- 4. laudanosine, 1699-51-0 [thegoodscentscompany.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. readingroo.ms [readingroo.ms]

- 7. Opium (U. S. P.)—Opium. | Henriette's Herbal Homepage [henriettes-herb.com]

Technical Guide: Solubility Profile and Solvent Selection for (+-)-Laudanosine

The following technical guide provides an in-depth analysis of the solubility profile of (+-)-Laudanosine, designed for researchers and drug development professionals.

Executive Summary

This compound (CAS: 1699-51-0) is a benzylisoquinoline alkaloid and a major metabolite of the neuromuscular blocking agents atracurium and cisatracurium. As a lipophilic tertiary amine, its solubility behavior is governed by its ionization state (pKa ~8.6) and crystalline lattice energy. While practically insoluble in neutral water, it exhibits significant solubility in aprotic polar solvents like DMSO and can be extracted using chlorinated organic solvents.

This guide synthesizes physicochemical data with practical laboratory protocols to ensure reproducible stock solution preparation, extraction, and biological assay formulation.

Part 1: Physicochemical Basis of Solubility

Understanding the molecular properties of Laudanosine is a prerequisite for predicting its behavior in various solvent systems.

Molecular Descriptors

The solubility of Laudanosine is dictated by the hydrophobic benzylisoquinoline skeleton and the basic nitrogen atom.

| Property | Value | Implication for Solubility |

| Molecular Weight | 357.45 g/mol | Moderate size; diffusion rates in solution will be typical for small molecules. |

| Physical State | Solid (Crystalline) | High lattice energy contributes to limited solubility in alcohols compared to amorphous solids. |

| Melting Point | ~89 °C | Moderate melting point suggests solubility can be significantly enhanced by warming. |

| LogP (Octanol/Water) | ~3.7 (Lipophilic) | Indicates high affinity for organic solvents and cell membranes; poor aqueous solubility. |

| pKa (Predicted) | 8.0 – 9.0 (Tertiary Amine) | Critical: At pH < 6, the molecule is protonated (cationic) and water-soluble. At pH > 8, it is neutral and lipophilic. |

The Ionization Switch

Laudanosine functions as a "solubility switch" based on pH.

-

Neutral Form (Free Base): Predominant at pH > 9. Soluble in organic solvents (CHCl₃, DMSO).[1] Insoluble in water.

-

Ionized Form (Salt): Predominant at pH < 6. Soluble in aqueous acid (e.g., 0.1 M HCl). Insoluble in non-polar organics.

Part 2: Solubility Profile by Solvent Class

The following data summarizes the solubility of the free base form of this compound.

Organic Solvents

| Solvent | Solubility Rating | Approx. Conc. | Usage Recommendation |

| DMSO | High | ~100 mg/mL | Best for Stock Solutions. Use for in vitro assays (dilute >1000x into media). |

| Chloroform | Moderate/High | >10 mg/mL | Best for Extraction. Ideal for partitioning the free base from aqueous alkaline solutions. |

| Ethanol | Low to Moderate | 1 – 10 mg/mL | Use with caution. "Slightly soluble" at RT; requires warming/sonication. Avoid for high-conc stocks. |

| Methanol | Low to Moderate | 1 – 10 mg/mL | Similar to ethanol. Often used for HPLC mobile phases rather than dissolution. |

| Acetone | Moderate | Variable | Good for evaporation/transfer, but less stable for long-term storage. |

Aqueous Systems

| Solvent | Solubility Rating | Approx. Conc. | Usage Recommendation |

| Water (Neutral pH) | Poor | < 0.1 mg/mL | Do not use for dissolving the solid free base directly. |

| 0.1 M HCl | High | > 10 mg/mL | Converts free base to hydrochloride salt. Useful for aqueous stock if DMSO is contraindicated. |

| PBS (pH 7.4) | Poor | < 0.5 mg/mL | Risk of precipitation. Dilute from DMSO stock only while vortexing. |

Critical Note: Literature often classifies Laudanosine as "slightly soluble" in alcohols. Unlike many alkaloids that dissolve freely in ethanol, Laudanosine's crystalline form may require energy input (heat/sonication) to break the lattice. Always inspect for micro-precipitates.

Part 3: Experimental Protocols

Protocol: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for biological assays.

-

Calculate Mass: To prepare 1 mL of 100 mM solution, weigh 35.7 mg of this compound powder.

-

Solvent Addition: Add 1 mL of anhydrous DMSO (freshly opened to avoid water absorption).

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.

-

-

Storage: Aliquot into amber glass vials (hydroscopic protection). Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).

Protocol: Saturation Shake-Flask Solubility Determination

Objective: Determine the exact solubility in a specific solvent system (e.g., a novel formulation).

-

Preparation: Add excess this compound solid to 2 mL of the test solvent in a glass vial.

-

Equilibration:

-

Incubate at 25°C (or target temp) with constant agitation (orbital shaker) for 24 hours.

-

Self-Validation: Ensure solid is still visible after 24 hours. If not, add more solid and repeat.

-

-

Separation:

-

Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) or centrifuge at 10,000 x g for 10 minutes.

-

-

Quantification:

-

Dilute the supernatant with mobile phase (e.g., Methanol:Water).

-

Analyze via HPLC-UV (280 nm) against a standard curve prepared in DMSO.

-

Part 4: Visualization of Workflows

Solubility Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application.

Figure 1: Decision tree for solvent selection based on experimental requirements.

pH-Dependent Extraction Workflow

This diagram illustrates the mechanism of extracting Laudanosine using its pKa properties.

Figure 2: Acid-Base extraction workflow utilizing the ionization switch of Laudanosine.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15548: this compound. Retrieved from [Link]

-

Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466–473.[2] (Discusses pharmacokinetics and lipophilicity).

-

BioCrick. Laudanosine Properties and Solubility. Retrieved from [Link]

Sources

Technical Guide: Degradation Pathways of Atracurium to Laudanosine via Hofmann Elimination

[1][2]

Executive Summary

Atracurium besylate is a bis-benzylisoquinolinium neuromuscular blocking agent (NMBA) distinguished by its organ-independent elimination.[1] Unlike aminosteroid NMBAs (e.g., rocuronium), which rely on hepatic or renal clearance, atracurium undergoes spontaneous degradation via Hofmann elimination and, to a lesser extent, ester hydrolysis .[2][3]

This guide provides a deep technical analysis of the Hofmann elimination pathway yielding laudanosine , a CNS-active metabolite. It details the kinetic dependence on pH and temperature, outlines validated analytical protocols (HPLC) for quantification, and assesses the toxicological implications of laudanosine accumulation.

Mechanistic Foundations: The Hofmann Elimination[2]

The degradation of atracurium is a competition between two pathways.[4] While ester hydrolysis plays a role, Hofmann elimination is the dominant, rate-determining step at physiological pH (7.4) and temperature (37°C).[5]

The Chemical Mechanism

Hofmann elimination is a thermodynamic process involving the cleavage of a quaternary ammonium salt. In atracurium, the electron-withdrawing effect of the carbonyl group at the

-

Base Catalysis: A base (typically

in physiological fluids) abstracts the acidic -

Electron Shift: The electron pair from the C-H bond forms a double bond (alkene).

-

C-N Bond Cleavage: The C-N bond breaks, releasing the tertiary amine (laudanosine) and an alkene (quaternary monoacrylate).

Because atracurium is a symmetrical dimer, this process can occur at both ends of the molecule, eventually yielding two molecules of laudanosine and one molecule of quaternary diacrylate.

Ester Hydrolysis (Secondary Pathway)

Simultaneously, the ester linkages in atracurium are susceptible to hydrolysis. In vivo, this is catalyzed by non-specific plasma esterases (not pseudocholinesterase).[2] In vitro, this can occur via base-catalyzed hydrolysis, though it is kinetically slower than Hofmann elimination at pH 7.4.

Pathway Visualization

The following diagram illustrates the degradation cascade. Note that the monoacrylate intermediate can further degrade via hydrolysis.

Figure 1: The degradation cascade of atracurium.[6][2][1][4][7][8] Hofmann elimination is the primary driver of clearance.[9]

Kinetics and Thermodynamics

The rate of Hofmann elimination is governed by first-order kinetics, but the rate constant (

The Kinetic Equation

The degradation follows the rate law:

pH and Temperature Dependence[1]

-

pH: Hofmann elimination is base-catalyzed.[2][1][4] An increase in pH (alkalosis) exponentially increases the concentration of

, accelerating the reaction. -

Temperature: Following the Arrhenius equation, an increase in temperature increases the kinetic energy of the system, accelerating the cleavage.

Data Summary: Impact of Physiological Variables

The following table summarizes the theoretical impact of clinical conditions on atracurium half-life (

| Condition | Physiological State | pH | Temp (°C) | Predicted | Clinical Implication |

| Normal | Healthy Adult | 7.40 | 37.0 | ~20.0 | Standard dosing effective. |

| Hypothermia | CABG / Trauma | 7.40 | 34.0 | ~25.5 | Prolonged block. Reduce maintenance dose. |

| Acidosis | Sepsis / DKA | 7.10 | 37.0 | ~24.0 | Prolonged block. Degradation slowed. |

| Alkalosis | Hyperventilation | 7.60 | 37.0 | ~16.0 | Shortened block. May require higher infusion rate. |

| Storage | Refrigerated Vial | 3.50 | 4.0 | > 1 year | Acidic pH + Low Temp = Negligible degradation. |

Note: Values are derived from kinetic modeling of benzylisoquinolinium degradation [1, 2].

Toxicological Implications: Laudanosine

While atracurium clearance is organ-independent, the clearance of its metabolite, laudanosine , is not.[1][10]

-

Pharmacology: Laudanosine is a tertiary amine that easily crosses the Blood-Brain Barrier (BBB). It has no neuromuscular blocking activity but acts as a CNS stimulant.[6]

-

Toxicity Threshold: In animal models, high concentrations induce seizures. In humans, concentrations >1.0 µg/mL are theoretically concerning, though rarely reached in standard surgical procedures [3].

-

Clearance: Laudanosine is metabolized by the liver and excreted in urine.

-

Risk Scenario: Patients with hepatic failure receiving prolonged atracurium infusions (ICU setting) are at highest risk. While the parent drug degrades normally, the metabolite accumulates.

-

Analytical Methodologies (HPLC)[6][7][11][12]

Quantifying atracurium and laudanosine requires a stability-indicating method.[8][11] The primary challenge is the ex vivo degradation of atracurium during sample preparation.

Critical Control: Quenching

Because Hofmann elimination continues in the test tube at physiological pH, samples must be immediately acidified (quenched) to pH < 4.0 upon collection. Failure to do this results in artificially low atracurium and high laudanosine readings.

HPLC Protocol Workflow

The following workflow utilizes a Reversed-Phase HPLC (RP-HPLC) approach with UV detection.

Figure 2: Analytical workflow emphasizing the critical quenching step to arrest Hofmann elimination.

Method Parameters (Reference Standard)

-

Column: C18 (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) [typically 30:70 to 50:50 gradient].

-

Note: Low pH in mobile phase maintains stability during the run.

-

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV at 280 nm (characteristic absorption of the isoquinoline ring).

-

Retention Time: Laudanosine elutes earlier (less hydrophobic) than Atracurium.

Experimental Protocol: Stability Study

Objective: To determine the degradation rate constant (

Materials

-

Atracurium Besylate standard.

-

Phosphate Buffered Saline (PBS), adjusted to pH 7.40.

-

Water bath at 37.0°C ± 0.1°C.

-

1M HCl (for quenching).

-

HPLC System.[11]

Step-by-Step Methodology

-

Preparation: Prepare a 100 µg/mL solution of Atracurium in PBS (pH 7.4) pre-warmed to 37°C.

-

Incubation: Place the vessel in the water bath. Record time

. -

Sampling:

-

At intervals (0, 15, 30, 45, 60, 90, 120 min), withdraw 500 µL aliquots.

-

-

Quenching (Self-Validating Step):

-

Immediately add 50 µL of 1M HCl to the aliquot. Vortex.

-

Validation: Check pH of quenched sample (must be < 3.0). This "locks" the molar ratio of Parent:Metabolite.

-

-

Analysis: Inject quenched samples into HPLC.

-

Calculation:

-

Plot

vs. Time. -

Slope =

. -

Half-life

.

-

References

-

Fisher, D. M., et al. (1986). Elimination of atracurium in humans: contribution of Hofmann elimination and ester hydrolysis versus organ-based elimination.[1] Anesthesiology. Retrieved from [Link]

-

Fodale, V., & Santamaria, L. B. (2002).[12] Laudanosine, an atracurium and cisatracurium metabolite.[5][12][13][14] European Journal of Anaesthesiology.[12] Retrieved from [Link]

-

Neill, E. A., et al. (1983). Metabolism and kinetics of atracurium: an overview. British Journal of Anaesthesia. Retrieved from [Link]

-

Stiller, R. L., et al. (1985). Determination of atracurium and laudanosine in human plasma by high-performance liquid chromatography.[15] Anesthesia & Analgesia.[12][13][14][16] Retrieved from [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Elimination of atracurium in humans: contribution of Hofmann elimination and ester hydrolysis versus organ-based elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Plasma laudanosine levels in patients given atracurium during liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Laudanosine, an atracurium and cisatracurium metabolite | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]

- 13. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of atracurium and laudanosine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The stability of atracurium in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Paradox: Laudanosine within the Opium Matrix

Content Type: Technical Whitepaper / Pharmacological Monograph

Subject: Laudanosine (

Executive Summary: The "Anti-Opioid" Constituent

Laudanosine is a benzylisoquinoline alkaloid occurring naturally in Papaver somniferum (opium poppy) at trace concentrations (~0.1%).[1][2] While often overshadowed by morphinans (morphine, codeine) and its direct derivative papaverine, laudanosine occupies a critical toxicological niche within the crude opium mixture.[1]

Unlike the sedative-hypnotic profile of the major opium alkaloids, laudanosine acts as a CNS stimulant . It functions as a pharmacological antagonist to the depressive effects of morphine, creating a "push-pull" dynamic within the raw plant extract. This whitepaper analyzes its biosynthetic origin, its potent antagonism at GABAergic and nicotinic receptors, and its implications for the safety profile of unpurified opiate mixtures (e.g., Papaveretum).

Biosynthetic Origin: The Reticuline-Papaverine Axis

Laudanosine is not a morphinan; it lacks the phenanthrene bridge essential for opioid receptor agonism. Instead, it serves as a metabolic intermediate in the synthesis of papaverine.

The Methylation Pathway

The biosynthesis diverges from the central precursor (S)-Reticuline .[3] While one branch undergoes oxidative coupling to form the morphine series, the non-morphinan branch undergoes methylation.

-

(S)-Reticuline is methylated by reticuline 7-O-methyltransferase to form (S)-Laudanine .[1][4][5]

-

(S)-Laudanine is further methylated at the 3'-hydroxyl position to yield (S)-Laudanosine .[1]

-

Laudanosine is N-demethylated to Tetrahydropapaverine , which is finally dehydrogenated to form Papaverine .[1][6][7]

Consequently, high concentrations of laudanosine in an extract often indicate incomplete biosynthesis or inefficient purification of the papaverine fraction.

Visualization: The Biosynthetic Bifurcation

The following diagram illustrates how laudanosine represents a distinct chemical lineage from morphine, despite their co-occurrence.

Figure 1: Biosynthetic pathway of opium alkaloids showing the divergence of the Laudanosine/Papaverine branch from the Morphine branch.[1]

Pharmacodynamics: Mechanisms of Excitation

Laudanosine is structurally related to the neuromuscular blocking agent atracurium (of which it is a metabolite).[8] However, in the CNS, it acts as a convulsant.[1] Its presence in opium mixtures introduces a risk of seizure activity that is not reversed by naloxone.[1]

Receptor Affinity Profile

Unlike morphine, laudanosine has negligible affinity for the

| Target Receptor | Interaction Type | Physiological Effect | |

| GABA_A Receptor | Antagonist | ~10 | Disinhibition (Seizure induction) |

| Glycine Receptor | Antagonist | Variable | Spinal excitation |

| nAChR ( | Channel Blocker | ~1-5 | Disruption of cholinergic signaling |

| Opioid ( | Weak Antagonist | 2.7 - 24 | Minor reduction in analgesia |

The "Push-Pull" Mechanism

In a mixture like Papaveretum (standardized opium alkaloids), the therapeutic goal is analgesia (Morphine) and smooth muscle relaxation (Papaverine).[1] Laudanosine acts as a "dirty" contaminant that counteracts sedation.[1]

-

GABA Blockade: By blocking the chloride channel pore of GABA_A receptors, laudanosine prevents neuronal hyperpolarization.

-

nAChR Blockade: It sterically hinders the ionic pore of neuronal nicotinic receptors, distinct from competitive inhibition.[9][10]

Figure 2: Pharmacological antagonism.[1][11] Morphine drives sedation, while Laudanosine drives excitation via GABA/nAChR blockade.[1]

Analytical Protocol: Isolation from Opium Matrix

To study laudanosine specifically, it must be separated from the dominant morphinan alkaloids. This protocol relies on the Phenolic vs. Non-Phenolic solubility differential.

Principle

-

Morphine: Phenolic alkaloid (amphoteric).[1] Soluble in alkali (forms morphinate).[1]

-

Laudanosine: Non-phenolic alkaloid (lipophilic tertiary amine).[1] Insoluble in alkali; soluble in organic solvents.[1]

Separation Workflow

Step 1: Extraction

-

Macerate opium latex in 10% Acetic Acid (pH < 4).[1]

-

Filter to remove plant debris (meconic acid precipitates).[1]

Step 2: Phenolic Separation (Removal of Morphine) [1]

-

Adjust filtrate pH to 12.0 using NaOH.[1]

-

Mechanism: Morphine converts to water-soluble sodium morphinate.[1] Laudanosine remains as a free base precipitate or oil.[1]

-

Extract with Chloroform or Dichloromethane (DCM) .[1]

Step 3: Purification (Laudanosine Isolation)

-

Evaporate organic solvent.[1]

-

Redissolve residue in dilute HCl.

-

Perform High-Performance Liquid Chromatography (HPLC) for final isolation.[1]

HPLC Quantification Parameters

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

m).[1] -

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (gradient, typically 80:20 to 40:60).[1]

-

Detection: UV at 280 nm (benzylisoquinoline absorption max).[1]

-

Retention Time: Laudanosine typically elutes after morphine and codeine due to higher lipophilicity, but before papaverine.[1]

Clinical & Toxicological Implications

The presence of laudanosine is the primary reason why "Opium Tincture" or "Papaveretum" has a lower therapeutic index regarding seizures compared to pure Morphine Sulfate.

The Seizure Threshold

In clinical settings, laudanosine toxicity is most often discussed regarding atracurium degradation in ICU patients.[1] However, in the context of opium alkaloids:

-

Risk Profile: High doses of unpurified opiates can lead to "opioid-induced seizures."[1] While often attributed to normeperidine (in pethidine use), in raw opium, laudanosine is the culprit.[1]

-

Naloxone Resistance: Treating a laudanosine-induced seizure with Naloxone is ineffective and potentially dangerous.[1] Naloxone blocks the opioid receptor (sedation) but does not block the GABA antagonism of laudanosine, potentially unmasking the full excitatory magnitude of the alkaloid.

Regulatory Status

Modern pharmacopoeias (USP/BP) strictly regulate the content of minor alkaloids in Papaveretum.[1] Laudanosine is considered an impurity in Morphine Sulfate preparations, with strict limits (<0.1%) to prevent neurotoxic sequelae.[1]

References

-

Biosynthesis of Opium Alkaloids. National Institutes of Health (NIH).[1] The roles of latex and the vascular bundle in morphine biosynthesis in the opium poppy.[4][5]

-

Laudanosine Pharmacology. ResearchGate. Laudanosine, an atracurium and cisatracurium metabolite: Interaction with GABA and nAChRs.[1][10][13]

-

Nicotinic Receptor Blockade. PubMed.[1] Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine.[9]

-

Papaveretum Composition. Wikipedia/British Pharmacopoeia.[1][12] Definition and alkaloid salt mixture ratios.[1][12]

-

Metabolic Pathways. Washington University School of Medicine.[1] The biosynthesis of papaverine proceeds via (S)-reticuline.[1][3][7]

Sources

- 1. Laudanosine - Wikipedia [en.wikipedia.org]

- 2. Laudanosine [medbox.iiab.me]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. The roles of latex and the vascular bundle in morphine biosynthesis in the opium poppy, Papaver somniferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Papaveretum - Wikipedia [en.wikipedia.org]

- 13. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Constants of (+-)-Laudanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+-)-Laudanosine, a benzylisoquinoline alkaloid, is a molecule of significant interest in both natural product chemistry and pharmacology. It occurs naturally in opium and has gained prominence as a clinically relevant metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1] Understanding the fundamental physical and chemical properties of this compound is paramount for researchers in drug development, analytical chemistry, and pharmacology to ensure its accurate identification, quantification, handling, and to investigate its physiological effects. This guide provides a comprehensive overview of the core physical and chemical constants of this compound, detailed experimental protocols for their determination, and an exploration of its chemical stability and pharmacological interactions.

Core Physical and Chemical Constants

A precise understanding of the physicochemical properties of a compound is the bedrock of its scientific investigation. These constants influence its behavior in various experimental and physiological settings.

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₇NO₄ | [2] |

| Molecular Weight | 357.4 g/mol | [2] |

| Melting Point | 89 °C | [2] |

| Boiling Point | 468.10 °C (estimated) | [3] |

| Solubility | Water: 74.73 mg/L @ 25 °C (estimated)DMSO: 100 mg/mL | [3][4] |

| logP (o/w) | 3.630 (estimated) | [3] |

| Appearance | Solid, White to light yellow | [4] |

Experimental Determination of Physical Constants

The accurate determination of physical constants is crucial for the identity, purity, and characterization of a substance. The following section outlines standardized protocols for key physical constant measurements.

Melting Point Determination

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting point range is indicative of high purity.

Protocol: Capillary Melting Point Determination (USP <741> Method)

This method is a standard pharmacopeial procedure for determining the melting range of a crystalline solid.[5][6][7]

-

Apparatus:

-

Melting point apparatus with a heated bath and a viewing lens.

-

Capillary tubes (closed at one end).

-

Calibrated thermometer.

-

-

Procedure:

-

Sample Preparation: Gently pulverize the dry this compound sample to a fine powder.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of approximately 3 mm.[8]

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample at a rate of 1 °C/min.[8]

-

Observation: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

-

Reporting: The melting range is reported as the interval between these two temperatures.

-

-

Causality: A slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate determination of the melting range. A broad melting range can indicate the presence of impurities, which depress and broaden the melting point.

Solubility Determination

Solubility is a key parameter that influences bioavailability and formulation development.

Protocol: Shake-Flask Method (Adapted from OECD Guideline 105)

This method is a standard approach for determining the water solubility of a compound.

-

Materials:

-

This compound

-

Distilled or deionized water

-

Shaking incubator or water bath

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)[9]

-

-

Procedure:

-

Equilibration: Add an excess amount of this compound to a known volume of water in a flask.

-

Shaking: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method.

-

Reporting: The solubility is reported in units of mass per volume (e.g., mg/L or mg/mL).

-

-

Causality: Using an excess of the solid ensures that a saturated solution is formed, representing the maximum amount of the substance that can dissolve in the solvent at a given temperature. The prolonged shaking period is necessary to reach a state of equilibrium between the dissolved and undissolved solute.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific, complete 1H and 13C NMR data for this compound were not found in the public domain during the literature search, the use of these techniques for the structural confirmation of related compounds is well-documented.[10] For a complete analysis, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be necessary for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

C-H stretching (aromatic and aliphatic): Around 3000-2850 cm⁻¹

-

C=C stretching (aromatic): Around 1600-1450 cm⁻¹

-

C-O stretching (ethers): Around 1250-1050 cm⁻¹

-

C-N stretching (tertiary amine): Around 1250-1020 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) or electron impact (EI) would be common ionization methods.[2][9] The fragmentation pattern can provide valuable clues about the molecule's structure.

Chemical Stability and Degradation

This compound is known to be a metabolite of atracurium and cisatracurium, formed through Hofmann elimination and ester hydrolysis.[11] The stability of laudanosine itself is an important consideration for its handling, storage, and in understanding its in vivo fate.

Storage Recommendations

Based on information from commercial suppliers, this compound powder should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, storage at 4°C is acceptable (up to 2 years). Solutions of laudanosine in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Degradation Pathways

Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. While specific degradation products of laudanosine itself are not extensively detailed in the readily available literature, such studies would typically be conducted following ICH Q1A guidelines. The analysis of degradation products is often carried out using techniques like HPLC and LC-MS.[12]

Pharmacological Interactions

This compound is not pharmacologically inert and has been shown to interact with several neurotransmitter systems, which is of particular concern in clinical settings where it can accumulate.[13]

Interaction with Neurotransmitter Receptors

-

GABA Receptors: Laudanosine has been shown to interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[1] It displays an inhibitory effect at low-affinity GABA receptors.[14] This interaction is thought to contribute to its potential to lower the seizure threshold.[13]

-

Opioid Receptors: Laudanosine interacts with various opioid receptor subtypes, including mu (μ), delta (δ), and kappa (κ) receptors.[13][14] It has been shown to act as a competitive antagonist at these receptors.[14]

-

Nicotinic Acetylcholine Receptors (nAChRs): Laudanosine exhibits a dual mode of action at neuronal nAChRs; it acts as a competitive antagonist and also blocks the ion channel pore.[10]

Signaling Pathways

The interaction of this compound with these receptors can trigger downstream signaling cascades.

Conclusion

This technical guide provides a foundational understanding of the key physical and chemical constants of this compound. The presented data and protocols are essential for researchers and scientists working with this compound. Further research is warranted to fill the existing gaps in the literature, particularly concerning detailed spectral analyses, a definitive boiling point, and a comprehensive degradation profile. A more in-depth understanding of its downstream signaling pathways will also be crucial for fully elucidating its pharmacological and toxicological effects.

References

-

The Good Scents Company. laudanosine, 1699-51-0. Available from: [Link]

-

Servent, D., et al. (2001). Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine. Anesthesiology, 95(4), 936-943. Available from: [Link]

-

Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. Current drug metabolism, 3(4), 357-363. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15548, this compound. Available from: [Link].

-

Weizman, R., et al. (1994). Interactions between laudanosine, GABA, and opioid subtype receptors. Brain research, 652(2), 298-302. Available from: [Link]

-

Taylor & Francis Online. Laudanosine – Knowledge and References. Available from: [Link]

-

Stenlake, J. B., et al. (1983). In vitro degradation of atracurium in human plasma. British journal of anaesthesia, 55(Suppl 1), 3S-10S. Available from: [Link]

-

Wikipedia. Laudanosine. Available from: [Link]

-

ResearchGate. Simple Method for the Estimation of pKa of Amines. Available from: [Link]

-

ResearchGate. 1H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... Available from: [Link]

-

uspbpep.com. usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Available from: [Link]

-

PubMed. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap. Available from: [Link]

-

ResearchGate. Degradation Studies on Lurasidone Hydrochloride using Validated Reverse Phase HPLC and LC-MS/MS. Available from: [Link]

-

ResearchGate. FT-IR spectra of lauric acid (a), C-S-H (b) and C-S-H@LA (c). Available from: [Link]

-

USP-NF. <741> Melting Range or Temperature. Available from: [Link]

-

PubMed. Identification of laudanosine, an atracurium metabolite, following a fatal drug-related shooting. Available from: [Link]

-

PubMed. Laudanosine (a metabolite of atracurium) increases the minimum alveolar concentration of halothane in rabbits. Available from: [Link]

-

Scribd. USP 741 Melting Point or Range | PDF. Available from: [Link]

-

PubMed. Plasma laudanosine levels in patients given atracurium during liver transplantation. Available from: [Link]

-

YouTube. Nicotinic cholinergic receptors. Available from: [Link]

-

PubMed. GABAA receptor-mediated increase in membrane chloride conductance in rat paratracheal neurones. Available from: [Link]

-

PubMed Central (PMC). Mu-Opioid Receptor Coupling to Gαo Plays an Important Role in Opioid Antinociception. Available from: [Link]

-

MDPI. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Available from: [Link]

-

ChemRxiv. Compliance with amended General Chapter USP<741>Melting Range or Temperature. Available from: [Link]

-

Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

YouTube. predicting likely fragments in a mass spectrum. Available from: [Link]

-

MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]

-

Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available from: [Link]

-

American Chemical Society Publications. pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. Available from: [Link]

-

MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available from: [Link]

-